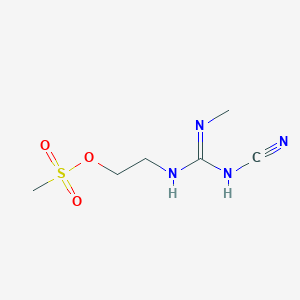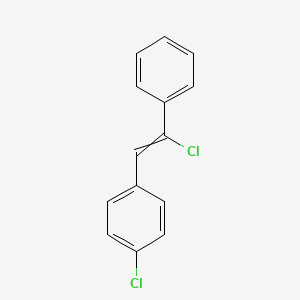
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is an organic compound with the molecular formula C14H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 2-chloro-2-phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene can be synthesized through various methods. One common method involves the reaction of 1-chloro-4-iodobenzene with 2-chloro-2-phenylethylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alkanes.
Applications De Recherche Scientifique
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-chloro-2-phenylethenyl)benzene involves its interaction with specific molecular targets. The chloro groups and the phenylethenyl moiety allow the compound to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(2-cyano-2-phenylethenyl)benzene: Similar structure but with a cyano group instead of a chloro group.
1-Chloro-4-(2-bromo-2-phenylethenyl)benzene: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-4-(2-methyl-2-phenylethenyl)benzene: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
75354-71-1 |
|---|---|
Formule moléculaire |
C14H10Cl2 |
Poids moléculaire |
249.1 g/mol |
Nom IUPAC |
1-chloro-4-(2-chloro-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
LEZVTCQNLGHVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

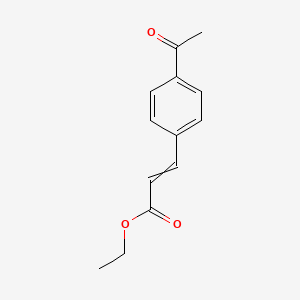
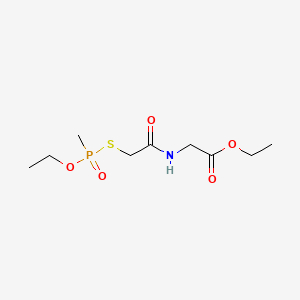

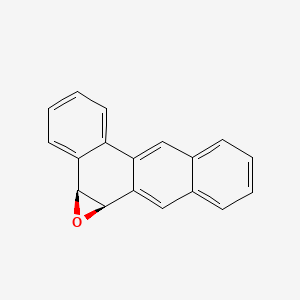
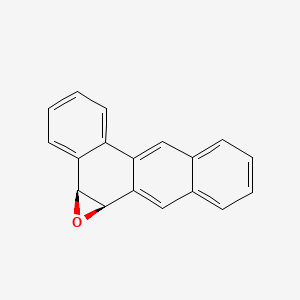
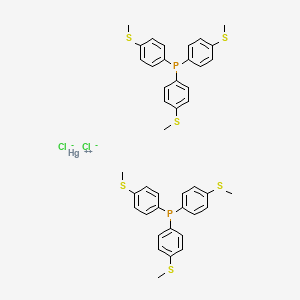

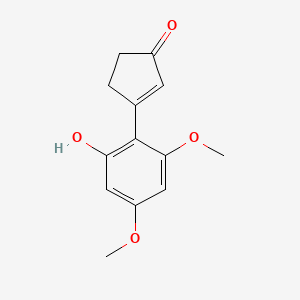
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
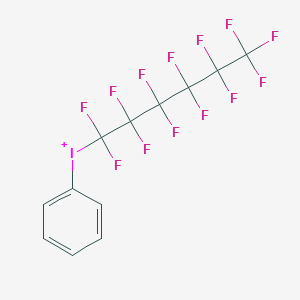
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
